A Technical Guide to the Physicochemical Properties of 4-Methyl-1-piperazinepentanamine Trihydrochloride
A Technical Guide to the Physicochemical Properties of 4-Methyl-1-piperazinepentanamine Trihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-1-piperazinepentanamine trihydrochloride. As a polyamine salt, this compound's behavior is governed by its multiple protonation sites, the lipophilicity of its alkyl chain, and the influence of its salt form. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. While direct experimental data for this specific pentanamine derivative is not extensively published, this guide synthesizes data from shorter-chain analogs and established chemical principles to provide robust predictions and methodologies for its characterization. Key properties including acid-base dissociation constants (pKa), solubility, melting point, and stability are discussed in detail. Each section includes field-proven, step-by-step protocols for empirical determination, ensuring a self-validating system for researchers.
Introduction and Molecular Structure
4-Methyl-1-piperazinepentanamine is a polyamine featuring a tertiary amine within the 4-methylpiperazine ring, another tertiary amine at the 1-position of the piperazine ring, and a primary amine at the terminus of the pentyl chain. The trihydrochloride (3HCl) salt form indicates that all three basic nitrogen centers are protonated, forming a cationic species with three chloride counter-ions. This structure is fundamental to its chemical behavior, particularly its high polarity and potential for hydrogen bonding.
The piperazine moiety is a common building block in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates[1]. The addition of an alkylamine chain of varying lengths allows for the modulation of properties like lipophilicity and receptor binding affinity. Understanding the specific properties of the pentanamine derivative is crucial for its application in pharmaceutical development.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(5-aminopentyl)-4-methylpiperazine;trihydrochloride |
| Molecular Formula | C₁₀H₂₃N₃ · 3HCl |
| Molecular Weight | 306.78 g/mol |
| Canonical SMILES | CN1CCN(CCCCCN)CC1.Cl.Cl.Cl |
| Structure | ![]() |
(Note: A representative 2D structure image would be placed here.)
Acid-Base Properties (pKa)
The basicity of the three amine groups is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The molecule has three pKa values corresponding to the deprotonation of the protonated primary amine, the N1-piperazine amine, and the N4-methylpiperazine amine.
Theoretical Insights and Predicted Values
The pKa values are influenced by the electronic environment of each nitrogen atom. The primary amine at the end of the flexible pentyl chain is expected to have the highest pKa, typical for a primary alkylamine. The two tertiary amines within the piperazine ring will have lower pKa values. Based on data from shorter-chain analogs, we can predict the following trend.
Table 2: Predicted and Analog pKa Values
| Compound | Chain Length | Predicted/Measured pKa Values | Source |
| 4-Methyl-1-piperazineethanamine | C2 | pKa₁: ~10.11 (Predicted) | [2] |
| 1-(3-Aminopropyl)-4-methylpiperazine | C3 | Data not available | |
| 1-Piperazinebutanamine, 4-methyl- | C4 | pKa₁: ~10.56 (Predicted) | [3] |
| 4-Methyl-1-piperazinepentanamine | C5 | pKa₁: ~10.6-10.8 (Primary Amine) pKa₂: ~9.0-9.5 (N1-Piperazine) pKa₃: ~4.5-5.5 (N4-Methylpiperazine) | Predicted |
| Piperazine (Reference) | N/A | pKa₁: 9.73, pKa₂: 5.35 | [4][5] |
Causality: The increasing pKa of the terminal primary amine with chain length (from C2 to C4) is due to the increased distance from the electron-withdrawing influence of the piperazine ring. We predict the pentanamine derivative will continue this trend. The pKa values for the piperazine nitrogens are estimated based on substituted piperazine data, where N-alkylation typically modulates basicity[4][6].
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the empirical determination of pKa values.[7][8][9] This protocol ensures accuracy by directly measuring pH changes upon the addition of a titrant.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[9]
-
Sample Preparation: Accurately weigh and dissolve approximately 40 µmoles of 4-Methyl-1-piperazinepentanamine 3HCl in a known volume (e.g., 20 mL) of deionized water to create a solution of at least 10⁻⁴ M.[9][10] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[9]
-
Initial Acidification: Adjust the initial pH of the sample solution to ~1.8-2.0 with 0.1 M HCl to ensure all amine groups are fully protonated.[9]
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.0.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the titration curve, which correspond to the half-equivalence points for each dissociation. Perform a minimum of three replicate titrations to ensure reproducibility.[9]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility
The trihydrochloride salt form is expected to confer high aqueous solubility. Polyamines in their salt forms are generally highly soluble in water and other polar solvents due to their ionic nature.[11][12]
Expected Solubility Profile
-
Aqueous Solubility: As a trihydrochloride salt, the compound is predicted to be highly soluble in water (>100 mg/mL), similar to other polyamine hydrochlorides like spermine tetrahydrochloride and putrescine dihydrochloride.[13]
-
pH-Dependent Solubility: The solubility will be pH-dependent. At low pH, where all amines are protonated, solubility will be maximal. As the pH increases and the amine groups begin to deprotonate, the compound becomes less polar, and its aqueous solubility is expected to decrease. This behavior is critical for predicting its absorption in different regions of the gastrointestinal tract.[14]
-
Solubility in Organic Solvents: The free base form (at high pH) will be significantly more soluble in organic solvents than the trihydrochloride salt.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of 4-Methyl-1-piperazinepentanamine 3HCl to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 M HCl).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.45 µm filter, and dilute it appropriately.
-
Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Thermal Properties: Melting Point
The melting point of a crystalline solid is an important indicator of its purity and identity. For salts, the melting process is often accompanied by decomposition.
Expected Thermal Behavior
Amine hydrochloride salts typically exhibit high melting points.[15] It is common for such salts to melt with decomposition, especially complex polyamine salts.[13] The presence of multiple hydrochloride moieties will result in a strong crystal lattice energy, requiring significant thermal energy to break.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and enthalpy of fusion, and for observing thermal events like glass transitions or decomposition.[15][16]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the dry 4-Methyl-1-piperazinepentanamine 3HCl powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: Heat the sample at a controlled rate, typically 10°C/minute, over a relevant temperature range (e.g., 25°C to 300°C).[15]
-
Data Analysis: The DSC thermogram will show a plot of heat flow versus temperature. An endothermic peak represents the melting process. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[15] Any additional thermal events will also be recorded.
Caption: Experimental Workflow for Melting Point Determination using DSC.
Stability
The stability of the compound is crucial for its storage, formulation, and in vivo performance.
-
Solid-State Stability: As a trihydrochloride salt, the compound is expected to be a crystalline solid with good solid-state stability under standard temperature and humidity conditions. The protonated amine groups are less susceptible to oxidation than the free base.
-
Solution Stability: In aqueous solutions, stability will be pH-dependent. Polyamines can be susceptible to oxidation, and solutions of the free base are often best prepared in degassed water and stored under an inert atmosphere. The salt form in acidic to neutral solutions is expected to be relatively stable.
-
Hygroscopicity: Similar to many highly soluble salts, it is likely to be hygroscopic, meaning it can absorb moisture from the air.[11] Therefore, it should be stored in a desiccated environment.
Conclusion
This guide outlines the core physicochemical properties of 4-Methyl-1-piperazinepentanamine trihydrochloride. While direct experimental data is limited, a robust profile can be constructed by leveraging data from structural analogs and fundamental chemical principles. The trihydrochloride salt form is anticipated to be a highly water-soluble, crystalline solid with three distinct pKa values governing its ionization state. The provided experimental protocols for pKa, solubility, and melting point determination offer a validated framework for researchers to empirically characterize this compound. These properties are foundational to understanding its behavior in both in vitro and in vivo systems, making this guide an essential resource for its development and application.
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